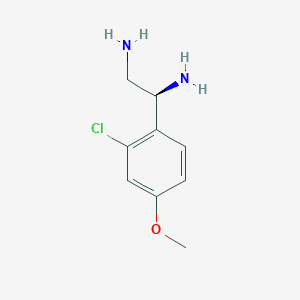

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine

説明

(1S)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a substituted phenyl ring at the 1-position of the ethane backbone. The compound’s structure includes a chlorine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring, which influence its electronic, steric, and physicochemical properties.

特性

分子式 |

C9H13ClN2O |

|---|---|

分子量 |

200.66 g/mol |

IUPAC名 |

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |

InChIキー |

RJWVZCSZSHXQQG-SECBINFHSA-N |

異性体SMILES |

COC1=CC(=C(C=C1)[C@@H](CN)N)Cl |

正規SMILES |

COC1=CC(=C(C=C1)C(CN)N)Cl |

製品の起源 |

United States |

生物活性

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its structural features, which include a chloro and methoxy group on a phenyl ring attached to an ethane-1,2-diamine backbone. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.66 g/mol

- CAS Number : 1213570-01-4

Biological Activities

Research indicates that (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

2. Interaction with Biological Targets

The compound's structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in disease processes. Notably, studies have focused on its potential as an inhibitor for certain enzymes linked to cancer progression and inflammation.

3. Case Studies

A recent study investigated the effects of (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine on Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The results indicated that the compound exhibited significant inhibitory activity against multiple strains of H. pylori, with pIC₅₀ values demonstrating potent efficacy:

| Compound | pIC₅₀ (µM) | Activity Level |

|---|---|---|

| (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine | 8.0 ± 0.13 | High |

This suggests that the compound could be further explored for therapeutic applications in treating infections caused by H. pylori.

The mechanisms through which (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine exerts its biological effects are still under investigation. However, preliminary data indicate that it may function through:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes responsible for bacterial metabolism.

- Disruption of Membrane Integrity : It could disrupt bacterial cell membranes, leading to cell death.

類似化合物との比較

Comparison with Similar Compounds

The following table compares (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine with structurally analogous compounds, emphasizing substituent effects, applications, and synthetic considerations:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., methoxy): Enhance solubility and stabilize intermediates in synthetic pathways (e.g., reductive alkylation) . Steric Hindrance: Bulky substituents (e.g., carbazole in SQ109) may limit reactivity but enhance target specificity .

Physicochemical Properties

- Methoxy-substituted derivatives generally exhibit higher polarity and solubility in aqueous media compared to chloro- or methyl-substituted analogs .

- Dihydrochloride salts (e.g., ) often display improved crystallinity and stability, facilitating handling and storage.

Biological Activity

- Chloro-substituted diamines (e.g., ) show promise in antiparasitic and antimicrobial applications, likely due to halogen-driven interactions with biomolecules.

- Methoxy-substituted analogs may act as intermediates in chiral ligand synthesis for catalysis .

Synthetic Considerations

- Reductive alkylation and cyclization reactions are common for ethane-1,2-diamine derivatives, with yields influenced by substituent electronic/steric profiles .

- Spectral characterization (e.g., IR absorption at 3350–3400 cm⁻¹ for NH stretching, NMR signals for methylene/methine protons) is consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。